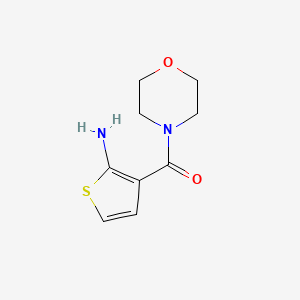

3-(Morpholin-4-ylcarbonyl)thien-2-ylamine

Description

Significance of 2-Aminothiophene Derivatives in Medicinal Chemistry and Organic Synthesis

The 2-aminothiophene scaffold is a five-membered heterocyclic ring system that has proven to be a valuable building block in the synthesis of a wide array of biologically active compounds. researchgate.netnih.gov Its utility stems from its versatile reactivity and its ability to serve as a precursor for the construction of more complex molecular architectures. researchgate.netnih.gov

The development of synthetic methodologies for 2-aminothiophene derivatives has been a significant area of research in organic chemistry. A pivotal moment in the history of this scaffold was the discovery of the Gewald reaction. nih.govpnrjournal.com This multicomponent reaction, which involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur, provided a versatile and efficient route to highly substituted 2-aminothiophenes. researchgate.net The accessibility of this synthetic method has greatly contributed to the widespread investigation and application of this heterocyclic system in various fields of chemistry. pnrjournal.com

2-Aminothiophene derivatives are integral components of numerous compounds exhibiting a broad spectrum of pharmacological activities. pnrjournal.com They are found in molecules with antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties. pnrjournal.comnih.gov The thiophene (B33073) ring is often considered a bioisosteric replacement for a phenyl group, a common feature in many active drugs. semanticscholar.org Furthermore, these derivatives serve as crucial synthetic intermediates for the preparation of fused heterocyclic systems, which often exhibit enhanced biological activity compared to their monocyclic counterparts. pnrjournal.com

The following table provides a summary of the diverse biological activities associated with 2-aminothiophene derivatives:

| Biological Activity | Therapeutic Area |

| Antimicrobial | Infectious Diseases |

| Anticancer | Oncology |

| Anti-inflammatory | Inflammatory Disorders |

| Antipsychotic | Neurology |

| Antiviral | Infectious Diseases |

| Anticonvulsant | Neurology |

| Cardioprotective | Cardiology |

Role of the Morpholine (B109124) Motif in Contemporary Drug Discovery and Agrochemical Development

The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is another key player in the design of modern therapeutic and agrochemical agents. jchemrev.comjchemrev.com Its unique physicochemical properties and favorable biological profile have led to its widespread incorporation into a multitude of bioactive molecules. nih.gov

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The morpholine moiety is widely recognized as such a structure. researchgate.netnih.gov Its presence in a molecule can significantly influence its pharmacological properties. researchgate.net The morpholine ring can act as a key component of a pharmacophore, the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. nih.govresearchgate.net

The incorporation of a morpholine ring into a molecule can have a profound impact on its physicochemical properties and, consequently, its biological activity. The presence of the oxygen atom allows for hydrogen bond formation, while the nitrogen atom provides a site for basic interactions. nih.gov This dual functionality can enhance the binding of a molecule to its biological target. acs.org Furthermore, the morpholine moiety can improve a compound's pharmacokinetic profile, including its solubility, metabolic stability, and ability to cross biological membranes. nih.govnih.gov

The table below highlights some of the key contributions of the morpholine motif to the properties of bioactive molecules:

| Property | Influence of Morpholine |

| Solubility | Generally increases aqueous solubility |

| Metabolic Stability | Can improve resistance to metabolic degradation |

| Target Binding | Can participate in hydrogen bonding and ionic interactions |

| Lipophilicity | Can be modulated to optimize cell permeability |

| pKa | The nitrogen atom's basicity is influenced by its chemical environment |

Confluence of Thiophene and Morpholine Scaffolds in Novel Chemical Entities

The strategic combination of the 2-aminothiophene and morpholine scaffolds has led to the development of novel chemical entities with interesting biological properties. The compound "3-(Morpholin-4-ylcarbonyl)thien-2-ylamine" is a prime example of this approach. In this molecule, the morpholine ring is attached to the thiophene core via an amide linkage at the 3-position. This arrangement brings together the key features of both heterocyclic systems, creating a molecule with the potential for unique interactions with biological targets. The synthesis of such compounds can be achieved through various synthetic routes, often involving the coupling of a suitably functionalized 2-aminothiophene derivative with morpholine. The exploration of such hybrid molecules represents a promising avenue for the discovery of new therapeutic agents.

Rationale for Investigating this compound and Related Architectures

The strategic combination of distinct pharmacophoric units is a well-established approach in medicinal chemistry to develop novel compounds with enhanced or unique biological activities. The structure of this compound, which features a thiophene ring linked to a morpholine moiety via an amide bond, exemplifies this molecular hybridization strategy.

The rationale for investigating such architectures is multifaceted:

Synergistic Bioactivity: The individual pharmacological profiles of thiophene and morpholine suggest that their combination could lead to synergistic or additive effects. For instance, both scaffolds are present in various antimicrobial and anticancer agents. researchgate.netnih.gov

Modulation of Physicochemical Properties: The morpholine group is known to improve the "drug-likeness" of a molecule by enhancing solubility and metabolic stability. nih.gov When attached to a thiophene core, it can optimize the pharmacokinetic profile of the resulting compound, making it a more viable candidate for therapeutic development. nih.gov

Structural Versatility and Target Interaction: The amide linker provides a degree of conformational flexibility while also serving as a hydrogen bond donor and acceptor, which can be crucial for binding to biological targets like enzymes or receptors. eurekaselect.comasiaresearchnews.com The 2-amino group on the thiophene ring offers an additional site for interaction or further chemical modification.

Targeting Specific Enzymes: Research into structurally related morpholine-thiophene hybrids has shown potent inhibitory activity against specific enzymes. For example, a series of morpholine-thiophene hybrid thiosemicarbazones were synthesized and found to be potent inhibitors of the urease enzyme, which is implicated in infections by ureolytic bacteria. nih.govfrontiersin.org This provides a strong precedent for investigating similar scaffolds for enzyme inhibition.

The data below from a study on morpholine-thiophene hybrid thiosemicarbazones, which share a similar structural concept, illustrates their potential as enzyme inhibitors.

| Compound | Substituent on Thiophene Ring | IC₅₀ (µM) |

|---|---|---|

| 5a | 5-nitro | 4.12 ± 0.02 |

| 5b | 5-bromo | 3.80 ± 0.01 |

| 5c | 5-chloro | 3.94 ± 0.05 |

| 5d | 3-methyl | 5.77 ± 0.04 |

| 5e | 5-methyl | 5.21 ± 0.03 |

| 5f | H | 4.98 ± 0.06 |

| 5g | 3-bromo | 4.32 ± 0.01 |

| 5h | 3,5-dibromo | 4.51 ± 0.02 |

| 5i | 4,5-dibromo | 4.87 ± 0.04 |

| Thiourea (B124793) (Standard) | - | 22.31 ± 0.03 |

Data sourced from a study on morpholine-thiophene hybrid thiosemicarbazones. nih.govfrontiersin.org The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the urease enzyme activity.

Hypothesized Research Trajectories for Amide-Linked Heterocyclic Compounds

The architectural motif of amide-linked heterocyclic systems, such as this compound, opens up several promising avenues for future research and development.

Potential Research Trajectories:

Expansion of Chemical Libraries: The core structure can serve as a template for the synthesis of a large library of analogs. Modifications could include:

Substitution on the thiophene ring to explore structure-activity relationships (SAR), as demonstrated by the varied inhibitory potency of the substituted thiosemicarbazones. nih.govfrontiersin.org

Replacement of the morpholine ring with other heterocycles (e.g., piperidine (B6355638), piperazine) to fine-tune pharmacokinetic properties.

Alteration of the linker between the two heterocyclic systems.

Screening for Diverse Biological Activities: Given the broad biological potential of the constituent moieties, these compounds are prime candidates for screening against a wide range of therapeutic targets. researchgate.netnih.gov Hypothesized areas of investigation include:

Antimicrobial and Antifungal Agents: The known activities of both thiophenes and morpholines in this area make this a logical starting point. researchgate.netresearchgate.net

Anticancer Agents: Thiophene carboxamides and morpholine-containing compounds have shown promise as cytotoxic agents. nih.gov

Enzyme Inhibitors: As evidenced by the urease inhibition studies, these scaffolds could be effective against other enzymes, such as kinases, which are critical targets in oncology and inflammatory diseases. nih.gov

Central Nervous System (CNS) Targets: The ability of the morpholine ring to improve properties like blood-brain barrier penetration could make these compounds interesting for neurological targets.

Computational and Mechanistic Studies:

Molecular Docking: In silico studies can be employed to predict the binding modes of these compounds within the active sites of various target proteins, helping to rationalize observed activities and guide the design of more potent analogs. nih.gov

Mechanism of Action Studies: For any identified bioactive compounds, elucidating their precise mechanism of action will be a critical step in their development as potential therapeutic agents.

The table below outlines a hypothetical screening cascade for a library of compounds based on the this compound scaffold.

| Phase | Objective | Methodology | Potential Targets |

|---|---|---|---|

| I: Library Synthesis | Generate chemical diversity | Combinatorial chemistry, parallel synthesis | N/A |

| II: Primary Screening | Identify initial "hits" | High-throughput screening (HTS) against various cell lines and enzymes | Cancer cell lines (e.g., A375, HT-29, MCF-7), bacterial strains, fungal strains, key enzymes (e.g., kinases, urease) |

| III: Secondary Screening & Hit Validation | Confirm activity and determine potency | Dose-response assays (IC₅₀/EC₅₀ determination) | Validated targets from primary screen |

| IV: Lead Optimization | Improve potency, selectivity, and ADME properties | Structure-guided design, synthesis of focused analogs, in vitro ADME assays | Optimized target(s) |

Structure

3D Structure

Properties

IUPAC Name |

(2-aminothiophen-3-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-8-7(1-6-14-8)9(12)11-2-4-13-5-3-11/h1,6H,2-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYQBGKDIWBKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(SC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403592 | |

| Record name | 3-(morpholin-4-ylcarbonyl)thien-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590357-48-5 | |

| Record name | 3-(morpholin-4-ylcarbonyl)thien-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Morpholin 4 Ylcarbonyl Thien 2 Ylamine and Analogues

General Synthetic Routes to 2-Aminothiophene Derivatives

The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, and its synthesis has been extensively studied. wikipedia.org Several methods have been developed for its construction, with the Gewald reaction being the most prominent and widely utilized.

Gewald Reaction Variants for 2-Aminothiophene Synthesis

The Gewald reaction, a multi-component condensation, is a cornerstone in the synthesis of polysubstituted 2-aminothiophenes. organic-chemistry.orgtubitak.gov.tr This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. tubitak.gov.tr The versatility of the Gewald reaction allows for the introduction of various substituents on the thiophene (B33073) ring, making it highly adaptable for the synthesis of diverse analogues.

For the preparation of precursors to 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine, a key variation of the Gewald reaction utilizes cyanoacetamide or its N-substituted derivatives. This approach directly installs a carboxamide group at the 3-position of the thiophene ring. The general mechanism proceeds through an initial Knoevenagel condensation of the carbonyl compound and the active methylene (B1212753) of the cyanoacetamide, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene-3-carboxamide (B79593). researchgate.net The choice of base is crucial, with organic bases such as morpholine (B109124) or triethylamine (B128534) often employed. researchgate.net

A plausible route to the title compound could involve a one-pot Gewald reaction using a carbonyl compound, elemental sulfur, and a pre-formed cyanoacetylmorpholine. Alternatively, a more common approach involves the Gewald synthesis of a 2-aminothiophene-3-carboxylic acid ester or 2-amino-3-cyanothiophene, followed by hydrolysis to the corresponding carboxylic acid and subsequent amide coupling with morpholine. afjbs.com

| Carbonyl Compound | Active Methylene Compound | Base/Catalyst | Solvent | Typical Product |

|---|---|---|---|---|

| Cyclohexanone (B45756) | Cyanoacetamide | Morpholine | Ethanol | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide |

| Acetone | Ethyl cyanoacetate | Triethylamine | Ethanol | Ethyl 2-amino-4-methylthiophene-3-carboxylate |

| Aryl aldehydes | Malononitrile | Piperidine (B6355638) | Ethanol | 2-Amino-4-arylthiophene-3-carbonitrile |

Alternative Cyclization and Functionalization Strategies

While the Gewald reaction is predominant, other methods for the synthesis of 2-aminothiophenes exist. These can include the cyclization of appropriately substituted acyclic precursors. For instance, compounds containing a thiol group and a nitrile or other suitable electrophilic center can undergo intramolecular cyclization to form the thiophene ring.

Functionalization of a pre-formed 2-aminothiophene ring is another viable strategy. For example, a 2-aminothiophene-3-carboxylic acid can be synthesized and then converted to the target amide. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, which can then readily react with morpholine to form the desired amide bond. nih.gov Standard peptide coupling reagents can also be employed for this transformation. researchgate.net

Established Synthetic Pathways for Morpholine Ring Formation

The morpholine ring is a common heterocycle in many biologically active compounds. Its synthesis can be achieved through various established methods, often starting from readily available precursors.

Synthesis from 1,2-Amino Alcohols and Related Precursors

A prevalent method for the synthesis of morpholines involves the cyclization of 1,2-amino alcohols. This can be achieved by reacting the amino alcohol with a two-carbon electrophile, such as a dihaloethane, under basic conditions. Another approach involves the reaction of an N-substituted amino alcohol with an agent that facilitates intramolecular cyclization, such as sulfuric acid or other dehydrating agents.

Recent advancements have focused on developing more efficient and environmentally friendly methods. For instance, a one- or two-step protocol using ethylene (B1197577) sulfate (B86663) and a base has been reported for the conversion of 1,2-amino alcohols to morpholines. afjbs.com

Ring-Opening and Cyclization Reactions Involving Aziridines and Epoxides

The ring-opening of strained three-membered rings like aziridines and epoxides provides a versatile entry to morpholine synthesis. The reaction of an aziridine (B145994) with a 2-haloethanol, followed by intramolecular cyclization, is a common strategy. Similarly, the reaction of an epoxide with an ethanolamine (B43304) derivative can lead to the formation of the morpholine ring. These methods often allow for good stereochemical control, which is particularly important in the synthesis of chiral morpholine derivatives.

Transition Metal Catalysis in Morpholine Synthesis

Transition metal catalysis has emerged as a powerful tool in the synthesis of heterocyclic compounds, including morpholines. Palladium-catalyzed processes, for example, have been utilized for the cyclization of unsaturated amino alcohols to form morpholine derivatives. Other transition metals, such as gold and iron, have also been employed to catalyze tandem reactions that efficiently construct the morpholine ring system. These catalytic methods often offer high yields and selectivity under mild reaction conditions.

| Method | Starting Materials | Key Transformation | Advantages |

|---|---|---|---|

| From 1,2-Amino Alcohols | 1,2-Amino alcohol, Dihaloethane or equivalent | N-alkylation followed by intramolecular cyclization | Readily available starting materials |

| From Aziridines/Epoxides | Aziridine/Epoxide, Haloethanol/Ethanolamine | Ring-opening followed by intramolecular cyclization | Good stereochemical control |

| Transition Metal Catalysis | Unsaturated amino alcohols | Metal-catalyzed intramolecular cyclization | High efficiency and selectivity |

Synthesis of the Carbonyl Linkage in Amide-Functionalized Heterocycles

The formation of the amide bond is a cornerstone of organic synthesis, and its application to heterocyclic systems is well-established. The synthesis of the carbonyl linkage in molecules such as this compound can be achieved through several reliable methods.

Amidation Reactions Involving Carboxylic Acids or Acid Chlorides

A primary and straightforward method for forming the amide bond is the reaction of a carboxylic acid with an amine. In the context of this compound, this would involve the coupling of a 2-aminothiophene-3-carboxylic acid precursor with morpholine. To facilitate this reaction, which can be sluggish, a variety of coupling agents are employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride. This is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly electrophilic and reacts readily with morpholine, usually in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. This two-step approach is often very effective, leading to high yields of the desired amide.

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules like substituted thiophenes in a single step from three or more starting materials. The Gewald reaction is a prominent example of an MCR used to synthesize 2-aminothiophenes. semanticscholar.orgderpharmachemica.comnih.govresearchgate.netacs.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a base. semanticscholar.orgderpharmachemica.comnih.govresearchgate.netacs.orgorganic-chemistry.org The base, often a secondary amine such as morpholine, can play a dual role as both a catalyst and a reactant, potentially incorporating directly into the final product. researchgate.net

The versatility of the Gewald reaction allows for the synthesis of a wide array of substituted 2-aminothiophenes by varying the starting carbonyl compound and the active methylene nitrile. This approach provides a direct route to the 2-aminothiophene core, which can then be further functionalized.

Specific Synthetic Approaches to this compound

The synthesis of the target compound, this compound, can be envisioned through several distinct pathways, each with its own advantages.

Targeted Synthesis via Direct Amidation of Thiophene Carboxylic Acid Precursors

A logical approach to the synthesis of this compound is the direct amidation of a pre-formed 2-aminothiophene-3-carboxylic acid. The synthesis of this carboxylic acid precursor can be accomplished through various means, including the hydrolysis of a corresponding ester, which might be synthesized via a Gewald reaction using an α-cyanoacetate. Once the 2-aminothiophene-3-carboxylic acid is obtained, it can be coupled with morpholine using standard peptide coupling reagents as described in section 2.3.1. The choice of coupling agent and reaction conditions would be critical to ensure a high yield and purity of the final product, avoiding potential side reactions involving the amino group at the 2-position. Protecting the 2-amino group, for instance as a formylamino derivative, could be a strategic consideration. ontosight.ai

Multi-step Synthetic Sequences Incorporating Thiophene and Morpholine Units

A multi-step synthesis offers a flexible approach where the thiophene and morpholine moieties are introduced sequentially. A plausible route would begin with the Gewald reaction to construct the 2-aminothiophene ring with a suitable functional group at the 3-position, such as an ester or a nitrile.

For instance, a 2-aminothiophene-3-carboxylate ester, synthesized via a Gewald reaction, can be directly amidated with morpholine. This transformation might require heating or the use of specific catalysts to drive the reaction to completion. Alternatively, a 2-aminothiophene-3-carbonitrile, another common product of the Gewald reaction, can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with morpholine as previously described.

Another strategy involves the synthesis of methyl 3-amino-2-thiophenecarboxylate. drugapprovalsint.com This intermediate can be synthesized by the reaction of methyl thioglycolate with 2-chloroacrylonitrile (B132963) in the presence of sodium methoxide. drugapprovalsint.com The resulting ester can then be hydrolyzed to the carboxylic acid and subsequently converted to the morpholine amide.

The following table outlines a potential multi-step synthetic approach:

| Step | Reaction | Reactants | Reagents/Conditions | Product |

| 1 | Gewald Reaction | Ketone/Aldehyde, Cyanoacetamide, Sulfur | Morpholine (catalyst) | 2-Amino-3-thiophenecarboxamide |

| 2 | Hydrolysis | 2-Amino-3-thiophenecarboxamide | Acid or Base | 2-Amino-3-thiophenecarboxylic acid |

| 3 | Amidation | 2-Amino-3-thiophenecarboxylic acid, Morpholine | Coupling agent (e.g., EDC, HOBt) | This compound |

Stereoselective Synthesis and Enantiomeric Resolution of Chiral Analogues

While this compound itself is not chiral, the introduction of stereocenters into its analogs is a significant area of interest in medicinal chemistry. This can be achieved through either stereoselective synthesis or the resolution of a racemic mixture.

Stereoselective Synthesis: Asymmetric synthesis of chiral thiophene derivatives can be approached by using chiral starting materials or chiral catalysts. For instance, a chiral ketone could be used in a Gewald-type reaction to induce diastereoselectivity. Alternatively, asymmetric catalysts could be employed in the synthesis of the thiophene ring or in subsequent functionalization steps. For example, chiral copper(II)-thiophene-2,5-bis(amino-alcohol) complexes have been shown to be effective Lewis acid catalysts in asymmetric aldol (B89426) reactions, suggesting their potential applicability in creating chiral centers on thiophene-containing molecules. nih.gov

Enantiomeric Resolution: When a racemic mixture of a chiral analog is synthesized, the separation of the enantiomers is necessary. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is a powerful technique for this purpose. unife.it The choice of the CSP is crucial and often involves polysaccharide-based columns. The separation is based on the differential interactions between the enantiomers and the chiral selector of the stationary phase. Another classical method is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, such as a chiral acid or base. These diastereomers can then be separated by crystallization, followed by the removal of the resolving agent to yield the pure enantiomers.

The following table summarizes common methods for obtaining chiral analogs:

| Method | Description | Key Considerations |

| Stereoselective Synthesis | Use of chiral starting materials or catalysts to favor the formation of one enantiomer over the other. | Availability of chiral precursors, development of efficient asymmetric catalysts. |

| Chiral Chromatography (HPLC) | Separation of enantiomers based on their differential interaction with a chiral stationary phase. | Selection of the appropriate chiral column and mobile phase. unife.it |

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form diastereomers that can be separated by crystallization. | Finding a suitable and efficient resolving agent, optimization of crystallization conditions. |

Green Chemistry Principles in the Synthesis of Thiophene-Morpholine Conjugates

The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of pharmacologically relevant molecules, including thiophene-morpholine conjugates like this compound. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of thiophene-morpholine conjugates can be approached by applying green methodologies to the formation of both the 2-aminothiophene core and the subsequent amide linkage with morpholine.

The classical approach to synthesizing the 2-aminothiophene scaffold is the Gewald three-component reaction. sciforum.net This reaction has been a focal point for the application of green chemistry principles through various innovative techniques. One significant advancement is the use of alternative energy sources to conventional heating. Microwave irradiation, for instance, has been shown to dramatically reduce reaction times and increase yields in the synthesis of 2-aminothiophene derivatives. researchgate.netorganic-chemistry.org Similarly, ultrasound-assisted synthesis has emerged as a green method, often leading to higher yields, shorter reaction times, and milder conditions compared to traditional methods. jocpr.com The use of sonication can also facilitate reactions in greener solvents like water, further enhancing the environmental credentials of the synthesis. researchgate.net

Another key aspect of greening the synthesis of thiophene-morpholine conjugates is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives. Polyethylene (B3416737) glycol (PEG) has been successfully employed as a recyclable and non-toxic solvent for the Gewald reaction. jocpr.com Water, being the most environmentally friendly solvent, has also been utilized, particularly in conjunction with ultrasound promotion. researchgate.net Furthermore, solvent-free approaches, such as using ball-milling techniques, represent a significant step towards sustainable synthesis by completely eliminating the need for a reaction solvent. sciforum.net

The choice of catalyst also plays a crucial role in the green synthesis of these compounds. While the Gewald reaction can be base-catalyzed, often using amines like morpholine itself, the development of reusable and more environmentally friendly catalysts is an active area of research. jocpr.com

Once the 2-aminothiophene-3-carboxylic acid or its ester derivative is formed, the subsequent amidation with morpholine presents another opportunity to apply green chemistry principles. Traditional amidation methods often rely on stoichiometric activating agents, which generate significant amounts of waste. orgsyn.org A greener alternative is the use of catalytic methods for direct amide bond formation. Boric acid, for example, has been identified as an inexpensive, readily available, and environmentally friendly catalyst for the direct amidation of carboxylic acids and amines. orgsyn.orgorgsyn.org This method offers high atom economy as the only byproduct is water. The catalytic activity of boric acid can be enhanced in some cases by the addition of co-catalysts like polyethylene glycol (PEG). orgsyn.org

While not yet specifically reported for thiophene-morpholine conjugates, biocatalysis offers a promising future direction for the green synthesis of these compounds. Enzymes can catalyze amide bond formation under mild, aqueous conditions with high specificity, thereby reducing the need for protecting groups and minimizing waste. mdpi.comresearchgate.net

The following table summarizes various green chemistry approaches that have been applied to the synthesis of 2-aminothiophene derivatives, which are key precursors for thiophene-morpholine conjugates.

| Green Approach | Energy Source/Solvent | Catalyst | Reaction Time | Yield (%) | Reference |

| Ultrasound-Assisted Synthesis | Ultrasound/PEG-200 | DABCO | Not specified | Moderate to high | jocpr.com |

| Solvent-Free Synthesis | Ball-milling | Catalyst-free | 30 min | 91-97 | sciforum.net |

| Microwave-Assisted Synthesis | Microwave/Ethanol | Morpholine | 20 min | High | organic-chemistry.org |

| Aqueous Ultrasound Synthesis | Ultrasound/Water | Sodium polysulfide | A few minutes | Moderate to high | researchgate.net |

The next table outlines green approaches for the amidation step, which can be applied to the synthesis of the final thiophene-morpholine conjugate.

| Green Approach | Catalyst | Solvent | Key Advantage | Reference |

| Catalytic Amidation | Boric Acid | Toluene (with Dean-Stark) | Inexpensive, low toxicity, high atom economy | orgsyn.orgorgsyn.org |

| Silane-Mediated Amidation | Diphenylsilane | N-Methylpyrrolidine | Fast, can be run at room temperature, little waste | themjalab.com |

| Biocatalytic Amidation | Enzymes (e.g., Transaminases) | Aqueous | High enantioselectivity, mild conditions | researchgate.net |

Computational and Theoretical Investigations of 3 Morpholin 4 Ylcarbonyl Thien 2 Ylamine

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools used to understand the behavior of molecules at an atomic level. These techniques can predict the three-dimensional structure of a molecule and how it might interact with biological targets.

Conformational Analysis and Energy Landscape Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By exploring the energy landscape, researchers can identify the most stable, low-energy conformations that the molecule is likely to adopt. This is crucial as the biological activity of a molecule is often dependent on its specific three-dimensional shape. For a molecule like 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine, this analysis would focus on the rotational freedom around the bonds connecting the thiophene (B33073) ring, the carbonyl group, and the morpholine (B109124) ring.

Hypothetical Conformational Energy Profile:

| Dihedral Angle (Thiophene-Carbonyl) | Relative Energy (kcal/mol) |

| 0° | 5.2 |

| 60° | 1.5 |

| 120° | 0.0 (Global Minimum) |

| 180° | 3.8 |

| 240° | 0.5 (Local Minimum) |

| 300° | 2.1 |

This table represents a hypothetical energy landscape, illustrating how the relative energy of the molecule might change with the rotation around a key bond. The lowest energy values indicate the most stable conformations.

Molecular Dynamics Simulations for Ligand-Target Systems

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. In the context of drug discovery, MD simulations are used to model the interaction between a ligand (the drug candidate) and its biological target, such as a protein. nih.gov These simulations can reveal the stability of the ligand-protein complex, key intermolecular interactions (like hydrogen bonds), and the conformational changes that may occur upon binding. For this compound, an MD simulation would be instrumental in understanding its binding mode within a specific protein's active site, providing insights that are critical for optimizing its affinity and selectivity. nih.gov

Ligand-Based Drug Design Approaches

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. These methods rely on the analysis of a set of molecules known to be active against the target to infer the necessary structural features for bioactivity.

Pharmacophore Modeling and Generation

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. mdpi.com Pharmacophore models are generated by aligning a set of active molecules and identifying the common features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov For a series of compounds including this compound, a pharmacophore model could be developed to guide the design of new, potentially more potent, analogues. The morpholine oxygen, for instance, often acts as a key hydrogen bond acceptor in interactions with protein targets. nih.gov

Hypothetical Pharmacophore Features for a Kinase Inhibitor Scaffold:

| Feature | Description |

| Hydrogen Bond Acceptor | Typically an electronegative atom like oxygen or nitrogen. |

| Hydrogen Bond Donor | An N-H or O-H group. |

| Aromatic Ring | A planar, cyclic, conjugated system. |

| Hydrophobic Group | A nonpolar region of the molecule. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sci-hub.se By identifying the physicochemical properties (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of newly designed molecules. mdpi.comnih.gov For derivatives of this compound, a QSAR study could reveal how modifications to the thiophene or morpholine rings affect a particular biological endpoint, such as inhibitory concentration (IC50). nih.gov

Example of a Simplified QSAR Equation:

pIC50 = 0.5 * logP - 0.2 * MW + 1.5 * HBA + c

In this hypothetical equation, pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is a measure of lipophilicity, MW is the molecular weight, and HBA is the number of hydrogen bond acceptors. The coefficients indicate the relative importance of each descriptor.

Structure-Based Drug Design Techniques

When the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) techniques can be employed. These methods use the structural information of the target to design or identify molecules that can bind to it with high affinity and selectivity. nih.gov

SBDD often involves molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies could be used to place it into the binding site of a target protein, for example, a kinase, and to predict its binding affinity. The morpholine moiety is a common feature in kinase inhibitors, often forming crucial interactions in the ATP-binding pocket. ucsf.edu The results of docking can then be used to suggest modifications to the molecule that could improve its binding and, consequently, its biological activity. nih.gov

Molecular Docking for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding mode of a ligand (a small molecule like this compound) within the active site of a target protein.

Research on analogous heterocyclic compounds has demonstrated the utility of molecular docking in identifying key interactions that govern binding affinity and selectivity. For this compound, docking studies would be crucial in elucidating its potential interactions with various protein targets. For instance, based on the structural motifs present in the molecule, potential targets could include kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways.

A hypothetical docking study of this compound into the active site of a protein kinase might reveal the following interactions:

The amino group on the thiophene ring could act as a hydrogen bond donor, forming a crucial interaction with a backbone carbonyl of a hinge region residue in the kinase.

The carbonyl oxygen of the morpholine amide could act as a hydrogen bond acceptor, interacting with a conserved lysine (B10760008) residue.

The morpholine ring itself could engage in van der Waals interactions with hydrophobic residues in the active site.

The thiophene ring might form π-π stacking interactions with aromatic residues such as phenylalanine or tyrosine.

These predicted interactions provide a structural hypothesis for the compound's mechanism of action and can guide further optimization of the molecule to enhance its potency and selectivity.

| Receptor Site Residue | Ligand Atom/Group | Interaction Type | Predicted Distance (Å) |

| Hinge Region Amino Acid | Amino Group (Thiophene) | Hydrogen Bond (Donor) | 2.8 |

| Catalytic Lysine | Carbonyl Oxygen | Hydrogen Bond (Acceptor) | 3.1 |

| Hydrophobic Pocket | Morpholine Ring | Van der Waals | 3.5 - 4.5 |

| Aromatic Residue | Thiophene Ring | π-π Stacking | 3.6 |

Protein-Ligand Interaction Fingerprinting

To further analyze and compare the binding modes of this compound with different proteins or against a library of other ligands, protein-ligand interaction fingerprinting (PLIF) is employed. nih.govnih.gov PLIF is a computational method that translates the three-dimensional structural information of a protein-ligand complex into a one-dimensional binary string, where each bit represents the presence or absence of a specific interaction with a particular amino acid residue. nih.govnih.gov

This technique allows for a systematic comparison of interaction patterns. nih.gov For example, the interaction fingerprint of this compound could be generated for a panel of kinases. By comparing these fingerprints, one could identify common interaction patterns that contribute to broad-spectrum activity or unique interactions that confer selectivity for a specific kinase. nih.gov

A hypothetical interaction fingerprint for this compound docked into two different kinases might look as follows:

| Residue | Interaction Type | Kinase A | Kinase B |

| Valine 23 | Hydrophobic | 1 | 1 |

| Alanine 45 | Hydrophobic | 1 | 0 |

| Leucine 104 | Hydrophobic | 1 | 1 |

| Methionine 106 | H-Bond (Backbone) | 1 | 1 |

| Phenylalanine 107 | π-π Stacking | 0 | 1 |

| Aspartic Acid 111 | H-Bond (Sidechain) | 1 | 0 |

1 indicates the presence of an interaction, and 0 indicates its absence.

This data can be instrumental in understanding the molecular basis of selectivity and in guiding the design of new analogs with improved target specificity.

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the intrinsic electronic properties of a molecule, which are fundamental to its reactivity and spectroscopic characteristics.

Electronic Structure Analysis and Reactivity Predictions

Methods such as Density Functional Theory (DFT) can be used to analyze the electronic structure of this compound. This analysis provides insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity of a molecule. A smaller gap suggests that the molecule is more polarizable and more reactive. The distribution of these frontier orbitals can indicate the likely sites for nucleophilic and electrophilic attack. For this compound, the amino group and the sulfur atom in the thiophene ring are expected to be electron-rich and thus potential sites for electrophilic attack, while the carbonyl carbon is an electrophilic center.

The electrostatic potential map visually represents the charge distribution and can predict regions of the molecule that are likely to engage in electrostatic interactions with a biological target.

| Parameter | Predicted Value | Implication |

| HOMO Energy | -6.2 eV | Region of electron donation (e.g., amino group) |

| LUMO Energy | -1.5 eV | Region of electron acceptance (e.g., carbonyl carbon) |

| HOMO-LUMO Gap | 4.7 eV | Moderate chemical reactivity and stability |

| Dipole Moment | 3.5 D | Significant polarity, influencing solubility and binding |

Spectroscopic Property Predictions to Aid Characterization

Quantum chemical calculations can also predict various spectroscopic properties, which can be invaluable for the experimental characterization of a newly synthesized compound. Theoretical predictions of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be compared with experimental data to confirm the structure of this compound.

IR Spectroscopy: Calculations can predict the vibrational frequencies corresponding to specific functional groups, such as the N-H stretch of the amine, the C=O stretch of the amide, and the C-S stretch of the thiophene ring.

NMR Spectroscopy: Theoretical chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental spectra to aid in the assignment of peaks.

UV-Vis Spectroscopy: The prediction of electronic transitions can help in interpreting the experimental UV-Vis spectrum and understanding the photophysical properties of the molecule.

Computational Tools for De Novo Design and Virtual Screening

The structural and electronic information gleaned from the aforementioned computational studies can be leveraged in broader drug discovery campaigns using tools for de novo design and virtual screening.

De Novo Design: This involves the use of computational algorithms to design novel molecules with desired properties from scratch. Based on the identified key interactions of this compound, these programs can suggest modifications to the scaffold or generate entirely new molecules that are predicted to have improved binding affinity and drug-like properties.

Virtual Screening: This technique involves computationally screening large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov The binding mode and interaction fingerprint of this compound can be used as a template or query to search for other molecules with similar interaction patterns. nih.gov This approach can significantly accelerate the identification of new lead compounds.

Derivatization Strategies and Lead Compound Development for 3 Morpholin 4 Ylcarbonyl Thien 2 Ylamine Analogues

Synthetic Diversification of the 2-Aminothiophene Moiety

The 2-aminothiophene core is a versatile scaffold that allows for extensive synthetic modification at several positions. The primary sites for derivatization are positions 4 and 5 of the thiophene (B33073) ring and the 2-amino group, each providing a vector for structural diversification.

Modifications at Positions 4 and 5 of the Thiophene Ring

The substitution pattern at the C4 and C5 positions of the thiophene ring is crucial for modulating the biological activity and physicochemical properties of the analogues. The most prominent and versatile method for introducing diversity at these positions is the Gewald three-component reaction. organic-chemistry.org This one-pot synthesis combines an α-methylene ketone or aldehyde, a cyanoacetamide (in this case, N-(cyanomethyl)morpholine-4-carboxamide), and elemental sulfur in the presence of a basic catalyst. organic-chemistry.org

The nature of the substituents at the 4- and 5-positions of the resulting 2-aminothiophene is determined by the choice of the starting ketone or aldehyde. This allows for the introduction of a wide array of substituents, including alkyl, aryl, and cycloalkyl groups. For instance, using a cyclic ketone like cyclohexanone (B45756) results in a fused bicyclic thiophene system. mdpi.com The flexibility of the Gewald reaction enables the creation of extensive compound libraries for structure-activity relationship (SAR) studies.

Below is a table illustrating how different carbonyl precursors in the Gewald synthesis lead to varied substitution patterns at the C4 and C5 positions of the 2-aminothiophene ring.

| Starting Carbonyl Compound | Resulting C4-Substituent | Resulting C5-Substituent |

| Butan-2-one | Methyl | Methyl |

| Cyclopentanone | - (CH₂)₂ - | - (CH₂)₂ - |

| Acetophenone | Phenyl | Methyl |

| 4-tert-Butylcyclohexanone | - CH₂-CH(C(CH₃)₃)-CH₂ - | - CH₂-CH(C(CH₃)₃)-CH₂ - |

| 4-Piperidone hydrochloride | - (CH₂)₂-NH-(CH₂)₂ - | - (CH₂)₂-NH-(CH₂)₂ - |

This table provides examples of how the choice of ketone in the Gewald reaction dictates the substituents at the 4 and 5 positions of the thiophene ring.

Derivatization of the 2-Amino Group

Common derivatization strategies include:

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides introduces amide or sulfonamide functionalities, respectively. These modifications can alter the electronic properties and steric bulk at this position.

Condensation Reactions: The amino group can undergo condensation with aldehydes or ketones to form Schiff bases (imines). For example, reaction with substituted indole-3-carboxaldehydes can yield 2-aminothiophene-indole hybrids, a strategy used to combine pharmacophoric elements from different molecular classes. mdpi.com

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates leads to the formation of urea or thiourea derivatives, providing additional hydrogen bond donors and acceptors. researchgate.net

Annulation Reactions: The 2-amino group, in conjunction with the adjacent C3-carboxamide, can be used as a synthon to construct fused heterocyclic systems, such as thieno[2,3-d]pyrimidines. tandfonline.com

The following table summarizes common derivatization reactions targeting the 2-amino group.

| Reagent | Resulting Functional Group |

| Acetyl Chloride | Acetamide |

| Benzoyl Chloride | Benzamide (B126) |

| Benzenesulfonyl Chloride | Benzenesulfonamide |

| Phenyl Isocyanate | Phenylurea |

| 5-Bromoindole-3-carboxaldehyde | Imine (Schiff Base) |

This table outlines various reagents that can be used to modify the 2-amino group and the resulting functional groups.

Structural Modifications of the Morpholine (B109124) Ring

Introduction of Substituents on the Morpholine Ring

Introducing substituents onto the morpholine ring itself is a strategy to fine-tune the steric and electronic properties of the entire molecule and explore new binding interactions. While direct substitution on a pre-formed morpholine ring can be challenging, the use of substituted morpholine building blocks in the initial amide coupling step is a common and effective approach. nih.gov A wide variety of substituted morpholines, such as those with methyl, phenyl, or other functional groups at the C2, C3, C5, or C6 positions, are commercially available or can be synthesized. nih.govenamine.net

For example, using a C2-methylmorpholine or a C3,5-dimethylmorpholine (cis or trans) instead of an unsubstituted morpholine can introduce chirality and specific steric features that may enhance target affinity or selectivity. These substitutions can also influence the metabolic stability of the morpholine ring, which, despite its general stability, can be a site of metabolism. enamine.net

Ring Expansion or Contraction Strategies

Ring Expansion: Replacing the six-membered morpholine ring with larger heterocycles like piperazine (B1678402) or homopiperazine (B121016) can be explored. Piperazine, for instance, introduces a second nitrogen atom, offering an additional site for substitution or hydrogen bonding, which can be leveraged to modulate properties like solubility or to attach further functional groups.

Ring Contraction: Smaller rings such as azetidine (B1206935) or pyrrolidine (B122466) can be used as alternatives to morpholine. These changes significantly alter the geometry and vector projections of the substituents extending from the carbonyl group.

Bioisosteric Replacement: In a broader sense, replacing morpholine with other six-membered rings like piperidine (B6355638) or thiomorpholine (B91149) is also a common tactic. Thiomorpholine introduces a sulfur atom in place of oxygen, which alters lipophilicity and hydrogen bonding capability. Piperidine removes the heteroatom at position 4, which can impact solubility and metabolic pathways. researchgate.net

Variations in the Carbonyl Linker

The amide bond, while synthetically convenient and structurally important, can be susceptible to in vivo hydrolysis by proteases and amidases. cambridgemedchemconsulting.com Replacing the carbonyl linker with a more stable bioisostere is a key strategy to improve metabolic stability and other pharmacokinetic parameters. nih.gov Bioisosteres are functional groups that possess similar steric and electronic properties to the original group, allowing them to maintain biological activity. drughunter.com

Common amide bioisosteres include five-membered heterocyclic rings, which can mimic the geometry and hydrogen bonding characteristics of the amide bond while being resistant to hydrolysis. cambridgemedchemconsulting.comdrughunter.com

Potential bioisosteric replacements for the carbonyl linker include:

| Bioisostere | Key Features |

| 1,2,4-Oxadiazole | Mimics the planarity and dipole moment of the amide. nih.gov |

| 1,3,4-Oxadiazole | Another isomeric oxadiazole used to improve metabolic stability. nih.gov |

| 1,2,3-Triazole | Resistant to hydrolysis and oxidation; readily synthesized via "click" chemistry. cambridgemedchemconsulting.com |

| Sulfonamide | Replaces the carbonyl group with an isosteric SO₂ group. cambridgemedchemconsulting.com |

These heterocyclic bioisosteres can effectively replace the amide linker, often leading to compounds with improved metabolic stability and favorable pharmacokinetic profiles. nih.govnih.gov The choice of bioisostere depends on the specific requirements of the drug design program, as each imparts slightly different electronic and geometric properties to the molecule. drughunter.com

Future Directions and Emerging Research Avenues for 3 Morpholin 4 Ylcarbonyl Thien 2 Ylamine

Exploration of Novel Therapeutic Areas for Thiophene-Morpholine Hybrids

The combination of a thiophene (B33073) nucleus and a morpholine (B109124) ring into a single molecular entity creates a "hybrid" compound with promising prospects in drug discovery. The thiophene ring is a well-established pharmacophore in medicinal chemistry, found in numerous FDA-approved drugs, while the morpholine group often improves pharmacokinetic properties. nih.govnih.gov The covalent fusion of these two pharmacophores represents a strategic approach to developing new drugs with potentially enhanced efficacy and multiple mechanisms of action. eurekaselect.com

Central Nervous System (CNS) Disorders Research

Thiophene-morpholine hybrids are promising candidates for the development of new treatments for Central Nervous System (CNS) disorders. The lipophilicity of the thiophene ring is a key attribute that contributes to its ability to penetrate the blood-brain barrier (BBB), a critical requirement for drugs targeting neurological disorders. nih.gov The morpholine scaffold complements this property perfectly. Its structure, containing both nitrogen and oxygen, provides an optimal balance of hydrophilicity and lipophilicity, which is known to enhance BBB permeability. tandfonline.com In CNS-active compounds, the morpholine ring can enhance potency, act as a scaffold to correctly position other chemical groups, and favorably modulate pharmacokinetic profiles. acs.org Research has highlighted that replacing other heterocyclic units, such as pyrrolidine (B122466) or imidazole (B134444), with a morpholine ring can lead to a significant increase in the inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), which are key targets in neurodegenerative diseases like Alzheimer's and Parkinson's. tandfonline.com

| Structural Moiety | Contribution to CNS Activity | Supporting Evidence |

|---|---|---|

| Thiophene Ring | Enhances lipophilicity, aiding blood-brain barrier (BBB) penetration. nih.gov | Found in four FDA-approved drugs for neurological disorders. nih.gov |

| Morpholine Ring | Provides a balance of hydrophilicity and lipophilicity, improving BBB permeability and pharmacokinetic properties. tandfonline.comacs.org | Substitution with morpholine has shown to significantly boost inhibitory activity against key enzymes in neurodegenerative diseases. tandfonline.com |

Metabolic Diseases (e.g., Type 2 Diabetes via GLP-1R PAMs)

The 2-aminothiophene core of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine is a key structural feature for targeting metabolic diseases, particularly type 2 diabetes. The glucagon-like peptide 1 receptor (GLP-1R), a well-established target for diabetes treatment, can be modulated by small molecules. researchgate.netgoogle.com A promising strategy involves the development of orally bioavailable, small-molecule positive allosteric modulators (PAMs) of the GLP-1R. researchgate.net

Recent research has identified 2-aminothiophene derivatives as a new and promising class of GLP-1R PAMs. researchgate.netnih.gov One such compound, S-1, with a molecular weight of 239 g/mol , is the smallest reported GLP-1R PAM to date. nih.gov In cell-based assays, S-1, when combined with GLP-1, increased the receptor's activity in a dose-dependent manner and enhanced insulin (B600854) secretion by 1.5-fold at a 5 µM concentration. researchgate.netnih.gov This suggests that the 2-aminothiophene scaffold, as present in this compound, could be a foundational structure for developing novel, orally administered treatments for type 2 diabetes. researchgate.net

Application in Agrochemical Innovation and Development

Thiophene-based compounds have significant potential in agriculture as pesticides, including herbicides and fungicides, to protect crops. researchgate.net The thiophene heterocycle is present in several commercial agricultural fungicides, such as silthiofam, ethaboxam, and penthiopyrad. nih.gov In many cases, thiophene-containing molecules exhibit higher activity than their benzene-based counterparts. nih.gov

Research into new thiophene derivatives continues to yield promising results for crop protection. For instance, a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were designed by combining the active substructures of nicotinic acid and thiophene. researchgate.netnih.gov One compound from this series, 10a, showed strong inhibition against several fungal pathogens, including Sclerotinia sclerotiorum and Fusarium graminearum, with excellent curative and protective activities against wheat powdery mildew in vivo. researchgate.net Another derivative, 4f, displayed superior control efficacy against cucumber downy mildew in field trials compared to commercial fungicides. nih.gov Furthermore, certain thiophene-derived aminophosphonic derivatives have been evaluated as potential soil-applied herbicides, showing toxicity towards dicotyledonous weeds. mdpi.commdpi.com These findings underscore the potential for developing novel agrochemicals based on the thiophene scaffold present in this compound.

| Compound | Target Pathogen/Disease | Observed Efficacy | Reference |

|---|---|---|---|

| Compound 10a (N-(thiophen-2-yl) nicotinamide derivative) | Wheat Powdery Mildew | 92.1% curative activity and 91.1% protective activity at 0.2 mM. researchgate.net | researchgate.net |

| Compound 4f (N-(thiophen-2-yl) nicotinamide derivative) | Cucumber Downy Mildew (CDM) | 79% control efficacy at 200 mg/L, superior to commercial fungicides flumorph (B1672888) and mancozeb. nih.gov | nih.gov |

Advanced Synthetic Methodologies

The future development and application of this compound and its analogues will benefit from advances in chemical synthesis that offer greater efficiency, safety, and automation.

Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed under continuous flow conditions rather than in traditional batches, offers precise reaction control, higher yields, and increased product purity. researchgate.net This paradigm in chemical synthesis is particularly advantageous for producing active pharmaceutical ingredients (APIs). thieme.denih.gov Automated flow synthesis platforms can significantly shorten reaction times, reduce chemical waste, and enhance operational safety, especially when dealing with hazardous reagents or unstable intermediates. researchgate.netnih.gov The integration of automation and machine learning with flow systems allows for high-throughput synthesis and rapid optimization of reaction conditions, which can accelerate the discovery and development of new thiophene-morpholine derivatives. researchgate.net

Photoredox Catalysis and Electrosynthesis

Photoredox catalysis, which uses visible light to generate reactive intermediates under mild conditions, is a powerful and sustainable tool for organic synthesis. mdpi.comnih.gov This approach has been successfully applied to the synthesis and functionalization of thiophenes. acs.org For instance, the combination of photoredox and nickel catalysis has enabled the formation of thioethers from aryl bromides and thiols at room temperature. acs.org Thiophene-based covalent organic frameworks (COFs) have also demonstrated photocatalytic activity. mdpi.com

When the energy of a single photon is insufficient, it can be combined with electrochemistry in a process known as synthetic photoelectrochemistry (PEC). beilstein-journals.org This merger of techniques can generate super-oxidants or super-reductants, enabling reactions with previously unreactive chemical feedstocks. nih.govbeilstein-journals.org The application of these advanced photoredox and electrosynthesis methods could provide novel and efficient pathways for the synthesis and modification of the this compound scaffold.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Table 1: Applications of AI/ML in the Discovery of Thienopyrimidine Derivatives

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Predictive Modeling | Algorithms trained on existing data to predict bioactivity, physicochemical properties, and toxicity of new compounds. nih.gov | Prioritizes promising candidates for synthesis, reducing failure rates and costs. |

| Generative AI | De novo design of novel molecules with desired properties based on a core scaffold. elsevier.com | Creates optimized derivatives with enhanced efficacy and safety profiles. |

| Virtual Screening | High-throughput computational screening of large virtual libraries against biological targets. | Rapidly identifies potential lead compounds from a vast chemical space. |

Investigation of Multitarget Activity Profiles

The traditional "one-drug, one-target" paradigm has been increasingly challenged by the understanding that many complex diseases, such as cancer and neurodegenerative disorders, are multifactorial in nature. nih.gov This has led to a growing interest in multitarget-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. nih.govnih.gov The thienopyrimidine scaffold is a "privileged structure" known for its ability to interact with a variety of biological targets, particularly protein kinases. nih.govresearchgate.net

Future research on this compound should therefore focus on a systematic and broad investigation of its polypharmacology—its ability to bind to multiple targets. This can be particularly relevant in oncology, where inhibiting multiple signaling pathways can lead to more durable therapeutic responses and overcome drug resistance. For instance, derivatives of the thienopyrimidine core have been investigated as dual inhibitors of targets like EGFR and VEGFR-2, or PI3K and mTOR. mdpi.comresearchgate.netnih.gov A comprehensive screening of this compound against a wide panel of kinases and other relevant enzymes could uncover novel multitargeting capabilities.

This approach is not limited to cancer. Thienopyrimidine derivatives have also been designed as multitarget agents for Alzheimer's disease, simultaneously inhibiting acetylcholinesterase (AChE) and affecting the accumulation of amyloid-beta plaques. nih.gov Given the complex pathology of many chronic diseases, a thorough characterization of the multitarget activity profile of this compound could reveal therapeutic opportunities beyond its initial intended use.

Table 2: Examples of Multitargeted Thienopyrimidine Derivatives

| Compound Class | Targeted Pathways/Enzymes | Therapeutic Area | Reference |

|---|---|---|---|

| Tetrahydrobenzothienopyrimidines | Acetylcholinesterase (AChE), Amyloid-beta (Aβ) accumulation | Alzheimer's Disease | nih.gov |

| Thieno[2,3-d]pyrimidines | 15-Lipoxygenase (15-LOX), Cyclooxygenase-2 (COX-2) | Inflammation | nih.gov |

| Thieno[2,3-d]pyrimidine (B153573) analogs | Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Cancer | researchgate.net |

Development of Prodrug Strategies for Optimized Delivery

Even a highly potent compound can fail to become a successful drug if it has poor physicochemical properties, such as low aqueous solubility or poor permeability across biological membranes. Prodrug strategies offer a well-established approach to overcome these limitations. frontiersin.org A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in vivo through enzymatic or chemical transformation.

The this compound molecule possesses a primary amine group on the thienopyrimidine core, which presents an ideal "handle" for the attachment of promoieties. nih.govx-chemrx.com This primary amine could be temporarily masked with various chemical groups to create prodrugs with improved properties.

For instance, if the parent compound suffers from low water solubility, amino acids could be attached to the primary amine to create prodrugs with significantly enhanced aqueous solubility. nih.govnih.gov This is a common strategy to enable intravenous administration or improve dissolution in the gastrointestinal tract. nih.gov The resulting amide bond can be designed to be cleaved by ubiquitous enzymes in the body, releasing the active parent compound. nih.gov

Conversely, to improve permeability across lipid membranes, such as the blood-brain barrier, more lipophilic moieties could be attached. The key to a successful prodrug strategy is ensuring that the conversion to the active drug occurs at an appropriate rate and location in the body, and that the released promoiety is non-toxic. nih.gov The development of prodrugs of this compound could be a critical step in translating its in vitro potency into in vivo efficacy. frontiersin.org

Table 3: Potential Prodrug Strategies for Amine-Containing Compounds

| Prodrug Approach | Promoieties | Potential Advantage |

|---|---|---|

| N-Acylation | Amino acids, small peptides | Improved aqueous solubility, potential for targeted transporter uptake. nih.gov |

| N-Mannich Bases | Amides, imides | Increased lipophilicity, suppression of pKa for better intestinal absorption. nih.gov |

| N-Acyloxyalkylation | Acyloxyalkyl groups | Can be designed for enzymatic hydrolysis by esterases. nih.gov |

Q & A

Q. What are the standard synthetic routes for 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine, and how can purity be optimized?

The synthesis typically involves coupling morpholine derivatives with functionalized thiophene precursors. A common approach includes:

- Step 1 : Alkylation of thiophene-2-amine with a morpholine-carbonyl chloride derivative under anhydrous conditions (e.g., using DCM as solvent and triethylamine as a base).

- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.

- Step 3 : Final salt formation (e.g., dihydrochloride) to enhance stability.

Purity optimization requires rigorous characterization using HPLC (>95% purity thresholds) and monitoring by TLC during intermediate steps .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- NMR : H and C NMR to verify substitution patterns on the thiophene ring and morpholine moiety (e.g., δ 6.8–7.2 ppm for thiophene protons, δ 3.5–3.7 ppm for morpholine methylene groups).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] for CHNOS requires m/z 211.0642).

- IR : Peaks at ~1650 cm (C=O stretch) and ~1250 cm (C-N stretch) confirm functional groups .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

Q. What computational methods predict reactivity or binding affinities of this compound?

- DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Molecular Docking : Use AutoDock Vina to screen against targets like kinase enzymes (e.g., EGFR), leveraging morpholine’s hydrogen-bonding capacity .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data across different synthetic batches?

- Scenario : Discrepancies in H NMR shifts may arise from residual solvents or tautomerism.

- Method :

Q. What strategies elucidate structure-activity relationships (SAR) for this compound in kinase inhibition?

-

SAR Workflow :

- Synthesize analogs with variations in:

-

Thiophene substituents (e.g., halogenation at C5).

-

Morpholine linker length (e.g., ethyl vs. propyl groups).

2. Test inhibitory activity against kinase panels (e.g., KINOMEscan).

3. Correlate activity with molecular descriptors (e.g., LogP, PSA) using QSAR models.

Example Findings :Analog IC (nM) Key Structural Feature Parent compound 120 Morpholine-carbonyl-thiophene 5-Bromo substitution 45 Enhanced hydrophobic interactions Ethyl linker 310 Reduced conformational rigidity

Q. How to address challenges in enantiomeric separation of chiral derivatives?

Q. What experimental designs mitigate variability in biological activity assays?

- DoE (Design of Experiments) : Apply factorial designs to optimize variables:

- Factors: Compound concentration, incubation time, cell line passage number.

- Response: IC values.

- Statistical Validation : Use ANOVA to identify significant factors and reduce inter-assay variability .

Q. How to investigate metabolic stability in hepatic microsomal assays?

Q. What mechanistic insights can be gained from kinetic isotope effect (KIE) studies?

- Application : Replace hydrogen with deuterium at reactive sites (e.g., thiophene C-H bonds).

- Outcome : A KIE >1 indicates rate-limiting C-H bond cleavage in oxidation reactions, guiding catalyst design for scalable synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.